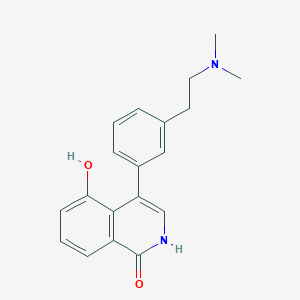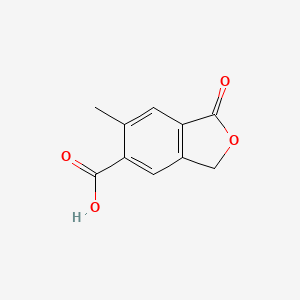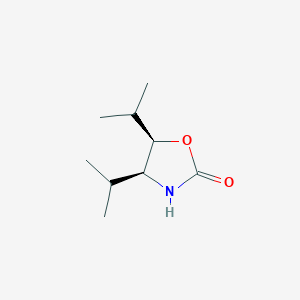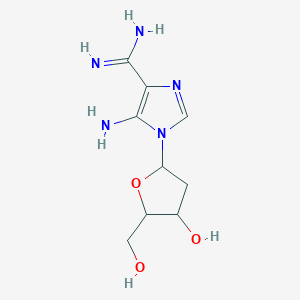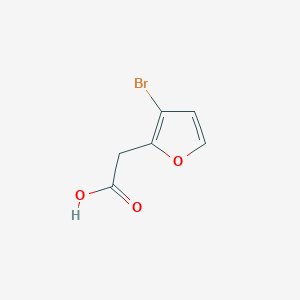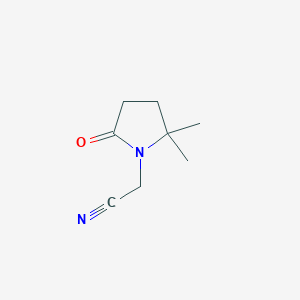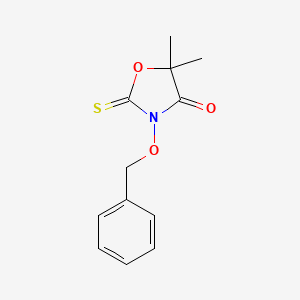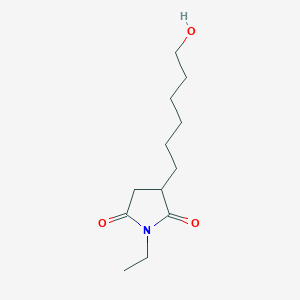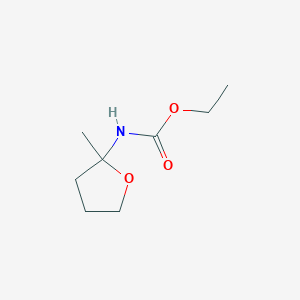
Ethyl (2-methyloxolan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an ethyl carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyltetrahydrofuran-2-yl)carbamate typically involves the reaction of 2-methyltetrahydrofuran with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include tertiary amines or metal complexes. The reaction can be represented as follows:
2-Methyltetrahydrofuran+Ethyl isocyanate→Ethyl (2-methyltetrahydrofuran-2-yl)carbamate
Industrial Production Methods
In industrial settings, the production of ethyl (2-methyltetrahydrofuran-2-yl)carbamate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which ethyl (2-methyltetrahydrofuran-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, their unique substituents confer different chemical and physical properties. For instance:
Methyl carbamate: Simpler structure, often used as a starting material in organic synthesis.
Phenyl carbamate: Contains an aromatic ring, which can enhance its stability and reactivity in certain reactions.
The uniqueness of ethyl (2-methyltetrahydrofuran-2-yl)carbamate lies in its tetrahydrofuran ring, which imparts specific steric and electronic effects, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61807-48-5 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
ethyl N-(2-methyloxolan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
GZSWUYDDIZOTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1(CCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


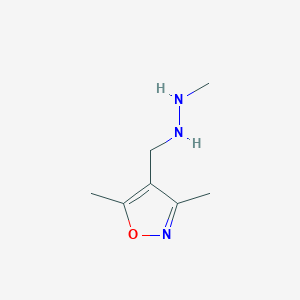
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
